![molecular formula C9H9IO3 B1609985 Ethyl 3-hydroxy-4-iodobenzoate CAS No. 203187-56-8](/img/structure/B1609985.png)
Ethyl 3-hydroxy-4-iodobenzoate
Overview
Description
Ethyl 3-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C9H9IO3. It is a white solid widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound contains an ester functional group, an aromatic ring, and an iodine atom, making it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-iodobenzoate can be synthesized by esterification of 3-hydroxy-4-iodobenzoic acid. The typical procedure involves dissolving 3-hydroxy-4-iodobenzoic acid in ethanol saturated with hydrogen chloride gas and heating the solution under reflux overnight. The ethanol is then evaporated to yield the ethyl ester compound with a high yield of 97% .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, making it a valuable intermediate in organic synthesis.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Various substituted benzoates.
Ester Hydrolysis: 3-hydroxy-4-iodobenzoic acid.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-hydroxy-4-iodobenzoate has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its structure facilitates modifications that enhance biological activity.
Case Study: Synthesis of Antiviral Agents
Recent studies have highlighted the synthesis of various antiviral agents using derivatives of this compound. For example, it serves as a precursor for compounds that inhibit HIV-1 integrase, a crucial enzyme in the HIV replication cycle. Modifications to the ethyl ester group can lead to increased potency against viral targets .
Organic Synthesis
This compound is particularly valuable in organic synthesis as a building block for more complex molecules. Its ability to participate in various coupling reactions makes it a versatile reagent.
Applications in Synthesis:
- Aryl Grignard Reagents: this compound can be converted into arylmagnesium compounds, which are essential for forming carbon-carbon bonds in organic synthesis .
- Suzuki Coupling Reactions: It can also be utilized in Suzuki coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals .
Table 1: Summary of Synthetic Applications
Application | Reaction Type | Outcome |
---|---|---|
Aryl Grignard Synthesis | Grignard Reaction | Formation of aryl-substituted compounds |
Biaryl Formation | Suzuki Coupling | Creation of complex biaryl structures |
Functionalized Aryl Compounds | Various Coupling Reactions | Diverse functionalized aromatic compounds |
Material Science
In material science, this compound is explored for its potential use in developing novel materials with specific properties.
Case Study: Polymer Chemistry
Research indicates that derivatives of this compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties. The incorporation of iodo groups allows for further functionalization, enabling the design of materials with tailored characteristics for applications in electronics and coatings .
Antioxidant Properties
Emerging studies suggest that this compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress.
Research Findings:
A study demonstrated that derivatives of this compound showed significant antioxidant activity in biological assays, indicating potential applications in nutraceuticals and cosmetics .
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-iodobenzoate involves its ability to undergo nucleophilic substitution reactions. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to create more complex molecules. The ester group can also participate in hydrolysis reactions, which are catalyzed by enzymes or chemical reagents.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-iodobenzoate
- Ethyl 4-hydroxy-3-iodobenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Uniqueness
Ethyl 3-hydroxy-4-iodobenzoate is unique due to the presence of both a hydroxyl group and an iodine atom on the aromatic ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can undergo nucleophilic substitution, offering versatility in chemical reactions .
Biological Activity
Ethyl 3-hydroxy-4-iodobenzoate (C₉H₉IO₃) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by an ethyl ester group and an iodine atom attached to an aromatic ring. Its molecular weight is 292.07 g/mol, and it exhibits solubility in organic solvents, making it a useful intermediate in organic synthesis .
1. Antioxidant Activity
Research indicates that this compound and its derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various oxidative stress-related diseases.
2. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Studies suggest that it exhibits efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 μg/mL | |
Escherichia coli | 16 μg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound’s antioxidant properties help mitigate oxidative stress by scavenging ROS.
- Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial effects.
- Cell Signaling Pathways : this compound may interact with signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Case Study: Anticancer Potential
A study evaluated the anticancer properties of this compound derivatives on various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 μM across different cell lines, indicating its potential as a lead compound for anticancer drug development .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacteria:
- Results : The compound showed promising results with MIC values indicating effective inhibition of bacterial growth, particularly against Gram-positive strains .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPARRIZBQXPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454795 | |
Record name | Ethyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203187-56-8 | |
Record name | Ethyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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